3-(Chloromethyl)-5-phenylpyridine

Description

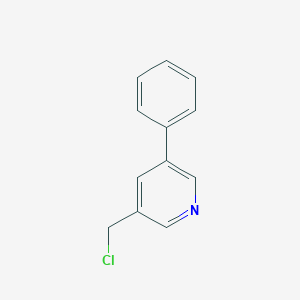

3-(Chloromethyl)-5-phenylpyridine is a pyridine derivative featuring a chloromethyl (-CH2Cl) group at position 3 and a phenyl (-C6H5) substituent at position 5 of the pyridine ring. This compound is structurally significant due to the reactive chloromethyl group, which enables further functionalization, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Key properties inferred from structurally related compounds () include:

Propriétés

IUPAC Name |

3-(chloromethyl)-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEGFPVBHPQEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454653 | |

| Record name | 3-(CHLOROMETHYL)-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177976-31-7 | |

| Record name | 3-(CHLOROMETHYL)-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-phenylpyridine typically involves the chloromethylation of 5-phenylpyridine. One common method is the reaction of 5-phenylpyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under reflux conditions, and the product is isolated through standard work-up procedures .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and improve safety.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chloromethyl)-5-phenylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.

Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the methyl derivative of this compound.

Applications De Recherche Scientifique

3-(Chloromethyl)-5-phenylpyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system.

Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-5-phenylpyridine depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes .

Comparaison Avec Des Composés Similaires

5-(Chloromethyl)-2-methoxypyridine (CAS 101990-70-9)

- Structure : Chloromethyl at position 5, methoxy (-OCH3) at position 2.

- Applications : Intermediate in pharmaceutical synthesis; reactive chloromethyl group allows functionalization (e.g., alkylation or cross-coupling) .

- Safety : Requires handling in ventilated environments due to lachrymatory and toxic properties .

3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile

- Structure : Chloro (-Cl) at position 3, trifluoromethyl (-CF3) at position 5, and acetonitrile (-CH2CN) at position 2.

- Reactivity : Electron-withdrawing -CF3 enhances electrophilicity at the chlorinated position, facilitating nucleophilic aromatic substitution .

| Compound | Substituents | Molecular Weight | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 3-(Chloromethyl)-5-phenylpyridine | -CH2Cl (C3), -C6H5 (C5) | ~219.68 (calculated) | ~288–292 (estimated) | Pharmaceutical intermediates |

| 5-(Chloromethyl)-2-methoxypyridine | -CH2Cl (C5), -OCH3 (C2) | 157.60 | Not reported | Organic synthesis |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile | -Cl (C3), -CF3 (C5), -CH2CN (C2) | 234.60 | Not reported | Agrochemical precursors |

Pyridine Derivatives with Alternative Substituents

3-(Methylthio)-5-phenylpyridine (CAS 2734779-63-4)

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

- Structure: Chloromethyl on a benzisoxazole ring (non-pyridine heterocycle).

- Applications : Precursor for antipsychotic and anticancer agents; chloromethyl enables alkylation or cross-coupling (e.g., with sulfonyl groups, as in ) .

Activité Biologique

3-(Chloromethyl)-5-phenylpyridine is an aromatic compound characterized by a pyridine ring substituted with a chloromethyl group at the 3-position and a phenyl group at the 5-position. Its molecular formula is C₁₂H₁₀ClN. The unique combination of functional groups imparts distinctive chemical reactivity and potential biological activity, making it valuable in various fields, particularly in pharmaceutical development and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, enzymes, or nucleic acids, leading to modulation of their activity. This interaction can result in various biological effects depending on the target:

- Enzyme Inhibition: The compound may inhibit specific enzymes by forming stable adducts, thereby affecting metabolic pathways.

- Receptor Modulation: It can interact with receptors, influencing signaling pathways related to neurological functions.

The phenyl group enhances hydrophobic interactions, allowing the compound to penetrate cell membranes more effectively and interact with intracellular targets.

Applications in Pharmaceuticals

Research indicates that this compound has significant potential in drug development, particularly for targeting the central nervous system (CNS). Its structural attributes make it suitable for synthesizing derivatives that could serve as:

- Antidepressants

- Antipsychotics

- Cognitive enhancers

Case Studies

- CNS Activity: A study demonstrated that derivatives of this compound exhibited promising activity in rodent models for depression and anxiety, suggesting potential therapeutic applications in mood disorders.

- Antimicrobial Properties: Another investigation explored its efficacy against various pathogens, revealing that certain derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 3-(Chloromethyl)pyridine | Lacks the phenyl group; less hydrophobic | More reactive due to chloromethyl group |

| 5-Phenylpyridine | Lacks the chloromethyl group; reduced reactivity | More stable but less versatile |

| 3-(Bromomethyl)-5-phenylpyridine | Similar structure but contains bromine instead of chlorine | Different reactivity profile due to bromine |

The presence of both the chloromethyl and phenyl groups in this compound enhances its reactivity and potential applications compared to its analogs.

Chemical Reactions

This compound undergoes several types of chemical reactions that highlight its versatility:

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation: The compound can be oxidized to yield aldehydes or carboxylic acids.

- Reduction: Reduction processes can convert the chloromethyl group into a methyl derivative.

These reactions facilitate the synthesis of more complex organic molecules, making it a key intermediate in organic chemistry.

Q & A

Q. What are the standard synthetic routes for 3-(Chloromethyl)-5-phenylpyridine, and what reaction conditions are critical for success?

The synthesis typically involves chloromethylation of 5-phenylpyridine using formaldehyde and hydrochloric acid under reflux, catalyzed by Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) . Key parameters include:

- Catalyst selection : ZnCl₂ improves reaction efficiency by stabilizing intermediates.

- Temperature control : Reflux conditions (~80–100°C) ensure sufficient activation energy.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity. Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is this compound characterized to confirm its structure and purity?

Common analytical methods include:

- NMR spectroscopy : H and C NMR to verify the positions of the chloromethyl and phenyl groups .

- Mass spectrometry (MS) : To confirm the molecular ion peak at m/z 203.67 (molecular weight) .

- HPLC : For purity assessment (>95% purity is typical in research-grade batches).

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

Advanced strategies include:

- Continuous flow reactors : Improve mixing and heat transfer compared to batch reactors .

- Catalyst recycling : Immobilized Lewis acids (e.g., AlCl₃ on silica) reduce waste and costs.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Q. What mechanistic insights explain the regioselectivity of chloromethylation in 5-phenylpyridine?

The 3-position’s reactivity is influenced by:

- Electron density distribution : The phenyl group at the 5-position directs electrophilic attack to the 3-position via resonance effects.

- Steric effects : Bulky substituents on the pyridine ring may hinder alternative sites. Computational studies (DFT) can model transition states to validate these hypotheses .

Q. How does the chloromethyl group in this compound influence its bioactivity in drug discovery?

The chloromethyl moiety enables covalent binding to biological targets (e.g., cysteine residues in enzymes). For example:

- CNS drug candidates : Covalent inhibition of neurotransmitter receptors or transporters .

- Pro-drug activation : The group may be hydrolyzed in vivo to release active metabolites.

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., varying byproduct profiles)?

Methodological approaches include:

- Controlled replicate studies : Isolate variables like humidity, catalyst purity, or solvent grade.

- Advanced analytics : Use LC-MS/MS to identify trace byproducts and optimize quenching steps.

- DoE (Design of Experiments) : Statistically model interactions between temperature, catalyst loading, and stoichiometry .

Q. How can this compound be leveraged in material science applications?

- Polymer functionalization : The chloromethyl group reacts with nucleophiles (e.g., amines) to create crosslinked polymers for ion-exchange resins .

- Coordination chemistry : Acts as a ligand precursor for transition-metal catalysts (e.g., Pd or Cu complexes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.